molecular formula C17H14N2OS B5717975 N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide CAS No. 300717-34-4

N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide

Cat. No.: B5717975
CAS No.: 300717-34-4
M. Wt: 294.4 g/mol
InChI Key: DGMUUFORPOSBNE-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide is a compound that features a thiazole ring, a biphenyl group, and a carboxamide functional group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the biphenyl and carboxamide groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent steps involve coupling reactions to attach the biphenyl group and the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at reactive positions on the thiazole ring and biphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or biphenyl rings.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential as a drug candidate due to its interaction with biological targets.

    Industry: The compound is explored for use in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share the thiazole ring structure.

    Biphenyl Derivatives: Compounds such as biphenyl, 4-biphenylcarboxylic acid, and biphenyl-4-amine have similar biphenyl groups.

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)biphenyl-4-carboxamide is unique due to the specific combination of the thiazole ring, biphenyl group, and carboxamide functional group

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-12-11-18-17(21-12)19-16(20)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMUUFORPOSBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214086
Record name N-(5-Methyl-2-thiazolyl)[1,1′-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300717-34-4
Record name N-(5-Methyl-2-thiazolyl)[1,1′-biphenyl]-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300717-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Methyl-2-thiazolyl)[1,1′-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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